N-(1H-indazol-5-yl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-4-2-3-10(8-13)15(19)17-12-5-6-14-11(7-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGIBCGNTKRPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-3-methoxybenzamide typically involves the formation of the indazole ring followed by the attachment of the methoxybenzamide group. One common method for synthesizing indazoles is through the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach involves the use of Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods provide good yields and minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or indazoles.
Scientific Research Applications
N-(1H-indazol-5-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of N-(1H-indazol-5-yl)-3-methoxybenzamide, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Observations:
In contrast, 3,4-dichlorophenyl substituents (e.g., in quinazoline derivatives) increase lipophilicity, which may improve membrane permeability but reduce solubility . Sulfonamide derivatives (e.g., N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide) exhibit distinct biological profiles, such as antiproliferative effects, likely due to altered hydrogen-bonding capabilities compared to benzamides .
Physical Properties :
- Compounds with halogen substituents (e.g., 4-bromo in 4d) tend to have higher melting points (>250°C) due to stronger intermolecular forces, whereas methoxy groups may lower melting points by reducing crystallinity .
- Hydrochloride salts (e.g., in quinazoline derivatives) enhance aqueous solubility, a critical factor for bioavailability .
Synthetic Accessibility :
- The target compound and its imidazole-fused analogue (Compound 95) are synthesized via Pd-catalyzed cross-coupling or direct acylation, with yields ranging from 30% to 55% . In contrast, pyrrolidine-carboxamide derivatives require multi-step functionalization of the indazole core, complicating scalability .
Biological Performance :
- While direct IC50 data for this compound is unavailable, structurally similar compounds (e.g., TTK inhibitors with sulfamoylphenyl groups) show IC50 values in the low micromolar range . Compound 95, with its imidazole-indole hybrid structure, demonstrates potent TLK2 inhibition, suggesting that the methoxybenzamide scaffold is versatile for kinase targeting .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1H-indazol-5-yl)-3-methoxybenzamide, and how do reaction conditions impact yield and purity?
- Methodology : The synthesis typically involves coupling 1H-indazol-5-amine with 3-methoxybenzoyl derivatives. For example:
- Step 1 : React 3-methoxybenzoic acid with coupling agents (e.g., HATU) in the presence of a base (e.g., Et₃N) to activate the carboxyl group .
- Step 2 : Couple the activated intermediate with 1H-indazol-5-amine under inert conditions (DMF, 25°C, overnight) .
- Step 3 : Purify via HPLC to isolate the target compound (reported yield: ~30%) .
- Critical Factors :
- Catalyst choice (e.g., Pd(dppf)Cl₂ for Suzuki couplings in related analogs) affects cross-coupling efficiency .
- Solvent selection (e.g., dioxane/water mixtures) optimizes reaction kinetics .
Q. How is This compound characterized structurally, and what analytical techniques are essential for validation?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.8 ppm for aromatic protons, δ ~158 ppm for carbonyl carbons) confirm regiochemistry and purity .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₄N₄O₂: 294.11) .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory) to resolve ambiguities in tautomerism .
Q. What is the hypothesized mechanism of action for This compound in biological systems?
- Proposed Pathways :
- Binds to kinase domains (e.g., PLK1 inhibition in analogs like Volasertib) via the methoxybenzamide moiety, disrupting ATP binding .
- Modulates dopamine D4 receptors in CNS applications, as seen in structurally similar PET tracers .
- Validation Methods :
- Radiolabeling (e.g., carbon-11) for in vivo receptor occupancy studies .
- Kinase inhibition assays (IC₅₀ determination) using recombinant enzymes .
Advanced Research Questions
Q. How can structural modifications of This compound enhance selectivity for target proteins while minimizing off-target effects?
- Design Strategies :
- Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to improve binding affinity and metabolic stability .
- Replace the methoxy group with cyclopropoxy or morpholino substituents to reduce hepatic clearance .
- Experimental Validation :
- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses .
- Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
Q. What in vivo pharmacokinetic challenges are associated with This compound, and how can formulation address them?
- Key Issues :
- Low CNS penetration due to high plasma protein binding (logP ~2.5) .
- Rapid glucuronidation of the methoxy group in hepatic microsomes .
- Solutions :
- Develop prodrugs (e.g., ester derivatives) to enhance bioavailability .
- Optimize formulations using lipid nanoparticles for targeted delivery .
Q. How do crystallographic data and computational modeling resolve contradictions in reported bond lengths and angles for This compound derivatives?
- Case Study : Discrepancies in C–N bond lengths (1.34–1.38 Å) between X-ray crystallography and DFT calculations suggest dynamic disorder in crystal lattices .
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
